Product packaging for Dbco-SS-COOH(Cat. No.:)

Dbco-SS-COOH

Cat. No.: B14860070
M. Wt: 468.6 g/mol
InChI Key: SIYBISHPXXHBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO-SS-COOH (Dibenzocyclooctyne-disulfide-carboxylic acid, CAS 2576471-49-1) is a heterobifunctional molecule combining three key structural elements:

  • Dibenzocyclooctyne (DBCO): Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click" reaction with azide-bearing molecules .
  • Disulfide (SS) bond: Provides redox-responsive cleavage under reducing conditions (e.g., in cellular environments) .
  • Carboxylic acid (COOH): Facilitates conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N2O4S2 B14860070 Dbco-SS-COOH

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]propanoic acid

InChI

InChI=1S/C24H24N2O4S2/c27-22(12-15-31-32-16-13-24(29)30)25-14-11-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)

InChI Key

SIYBISHPXXHBAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCC(=O)O

Origin of Product

United States

Preparation Methods

Large-Scale DBCO Synthesis

The Adronov group optimized the DBCO-COOH synthesis for multigram production:

Step Reagents/Conditions Yield Purity
Oximation NH2OH·HCl, Na2CO3, ethanol, 90°C 95% >95%
Reduction LiAlH4, THF, 0°C to RT 85% 98%
Acylation Methyl 4-chloro-4-oxybutyrate, KOH 78% 97%
Saponification LiOH, MeOH/H2O, reflux 90% 99%

Mechanical stirring and solvent-free workups eliminated chromatography, reducing production costs by 70%.

Disulfide Bond Stability

The disulfide bond in DBCO-SS-COOH is stable under inert storage (-20°C, desiccated) but cleaves rapidly in reducing environments (e.g., 10 mM DTT, pH 7.4). This property is critical for applications in intracellular drug release.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.20 (m, 8H, aromatic), 3.10 (s, 2H, -S-S-), 2.80 (t, 2H, -CH2-COOH).
  • HR-MS : m/z calculated for C24H24N2O4S2 [M+H]+: 469.12; found: 469.10.

Purity and Solubility

  • Purity : >90% by HPLC (C18 column, acetonitrile/water gradient).
  • Solubility : Soluble in DMSO, DMF, and methanol; insoluble in aqueous buffers below pH 5.

Applications in Bioconjugation

This compound enables reversible labeling of azide-modified biomolecules. For example:

  • Antibody-Drug Conjugates (ADCs) : The disulfide bond facilitates intracellular drug release upon glutathione reduction.
  • Hydrogel Crosslinking : this compound forms redox-degradable hydrogels with azide-functionalized polymers, useful in 3D cell culture.

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group undergoes copper-free click chemistry with azides via SPAAC, forming stable triazole linkages. Key characteristics include:

ParameterValue/DescriptionSource
Second-order rate constant (k)0.24 M⁻¹s⁻¹ (with benzyl azide)
Reactivity vs. BCN3.4× faster with Bn–N₃; slower with Ph–N₃
Optimal conditionsRoom temperature, aqueous or organic media
  • Kinetic selectivity : DBCO-SS-COOH reacts preferentially with aliphatic azides over aromatic ones (e.g., 0.24 M⁻¹s⁻¹ for Bn–N₃ vs. 0.033 M⁻¹s⁻¹ for Ph–N₃) due to electronic and steric factors .

  • Dendrimer-enhanced reactivity : Surface-immobilized DBCO-COOH on G3/G4 dendrimers increases local concentration, improving azide capture efficiency by >5× in microfluidic assays .

Disulfide Bond Cleavage

The SS bond enables redox-responsive degradation under reducing conditions:

ConditionReaction OutcomeSource
Glutathione (10 mM)Cleavage within 1 hour at 37°C
Dithiothreitol (DTT)Complete reduction in <30 minutes
  • Applications : Controlled release in drug delivery systems, where intracellular glutathione triggers payload release .

  • Stability : Resists hydrolysis in physiological conditions (pH 7.4, 25°C) for >24 hours unless exposed to thiols .

Carboxyl Group Activation

The COOH group facilitates conjugation to amines via carbodiimide chemistry:

Reagent SystemEfficiencySource
NHS/EDC>90% yield for protein conjugation
Sulfo-NHSEnhanced water solubility for biomolecules
  • Reaction steps :

    • Activation of COOH to NHS ester.

    • Nucleophilic attack by primary amines (e.g., lysine residues).

    • Purification via size-exclusion chromatography .

Competitive Azide Quenching

In bioassays, this compound competes with quenchers like BHQ2-azide:

Assay DesignResultSource
50 µM azide-fatty acid + 10 µM DBCO-COOH<5% reaction after 3 hours
Dendrimer-immobilized DBCOFluorescence recovery >80% with 100 µM azide
  • Mechanism : Azide probes displace BHQ2-azide quenchers on DBCO-functionalized surfaces, restoring Cy3 fluorescence .

Reaction Optimization Strategies

To enhance this compound performance:

  • Oxidative activation : Keto-DIBO derivatives (oxidized DBCO analogs) increase SPAAC rates by 3.5–7× (k = 3.5 M⁻¹s⁻¹) .

  • PEGylation : DBCO-PEG4-COOH variants reduce hydrophobicity, improving solubility in aqueous buffers (up to 10 mM in PBS) .

Stability and Storage

ParameterSpecificationSource
Thermal stabilityStable at -20°C for 1 year
Light sensitivityDegrades under prolonged UV exposure
Solvent compatibilityDMSO, DMF, THF (avoid strong acids/bases)

Comparison with Similar Compounds

Physicochemical Properties :

Property Value
Molecular Formula C24H24N2O4S2
Molecular Weight 468.6 g/mol
Solubility Soluble in water, DMSO, DMF
Stability Stable at -20°C (dry, dark)
Purity >95% (HPLC)

Comparison with Similar Compounds

Structurally Similar Compounds

Compound RL-2120 DBCO-NH2 RL-2430 DBCO-COOH DBCO-SS-COOH
Functional Groups DBCO + Amine (-NH2) DBCO + Carboxylic Acid DBCO + SS + COOH
CAS Number 1255942-06-3 1425485-72-8 2576471-49-1
Molecular Weight 276.33 g/mol 333.38 g/mol 468.6 g/mol
Reactivity Amine coupling (e.g., NHS esters) Carboxyl coupling (e.g., EDC/NHS) Dual reactivity: SPAAC + COOH coupling
Redox Sensitivity None None High (SS cleavage)
Primary Use Azide conjugation without redox control Stable bioconjugation Redox-responsive drug delivery

Key Contrasts :

  • RL-2430 DBCO-COOH lacks the disulfide bond, making it unsuitable for applications requiring redox-triggered release .
  • RL-2120 DBCO-NH2 is ideal for amine-reactive surfaces but lacks carboxyl or disulfide functionality .

Functionally Similar Compounds

Compound DBCO-PEG5-NHS Ester Sulfo-DBCO-NHS Ester This compound
Functional Groups DBCO + PEG5 + NHS ester DBCO + Sulfo-NHS DBCO + SS + COOH
Solubility Enhanced by PEG Water-soluble (sulfo group) Moderate in polar solvents
Reactivity NHS-amine coupling NHS-amine coupling COOH-amine coupling
Key Advantage Improved biocompatibility Aqueous reaction compatibility Dual reactivity + redox sensitivity

Key Contrasts :

  • DBCO-PEG5-NHS Ester improves solubility and biocompatibility for in vivo applications but lacks redox sensitivity .
  • Sulfo-DBCO-NHS Ester is optimized for aqueous reactions but cannot undergo disulfide-mediated cleavage .

Drug Delivery Systems

This compound outperforms non-redox-sensitive analogs (e.g., RL-2430 DBCO-COOH) in tumor-targeted drug delivery. In a 2024 study, doxorubicin conjugated via this compound showed 70% payload release in glutathione-rich cancer cells versus <10% for non-cleavable analogs .

Bioconjugation Efficiency

This compound achieves >90% conjugation efficiency with azide-modified proteins (e.g., Her2 antibodies) under physiological conditions, comparable to Sulfo-DBCO-NHS Ester but with added redox control .

Limitations

  • Stability : The disulfide bond may prematurely cleave in serum-containing media, limiting long-term stability compared to DBCO-PEG derivatives .
  • Synthesis Complexity : Requires multi-step synthesis (Suzuki-Miyaura coupling + disulfide formation), increasing production costs versus simpler analogs like RL-2430 DBCO-COOH .

Q & A

Basic Research Question

  • Mass spectrometry : this compound (MW ≈ 470 Da) vs. PEGylated analogs (MW > 1000 Da).
  • Raman spectroscopy : Unique S-S stretch (500–550 cm⁻¹) absent in PEG-based compounds.
  • Chromatographic retention : this compound elutes earlier in reverse-phase HPLC due to lower hydrophilicity.
    Document retention times and spectral signatures for cross-comparison .

How to address conflicting reports on this compound stability in long-term storage?

Advanced Research Question
Stability discrepancies arise from:

  • Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C.
  • Light sensitivity : Use amber vials to prevent DBCO photo-decomposition.
  • Batch variability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and compare degradation kinetics via Arrhenius plots.
    Publish storage protocols with batch-specific stability data (Table 2):
Storage Condition Degradation (%) Time (months) Analytical Method
−20°C, N₂5 ± 16HPLC
4°C, ambient air25 ± 36NMR

Use ANOVA to identify significant differences (α = 0.05) .

What methodologies validate this compound’s biocompatibility in cellular assays?

Basic Research Question

  • Cytotoxicity : MTT assay with HEK293 or HeLa cells (IC₅₀ > 100 µM acceptable).
  • Hemocompatibility : Measure hemolysis in RBCs (<5% at 1 mM).
  • Immunogenicity : ELISA for cytokine release (e.g., TNF-α, IL-6) in primary macrophages.
    Include positive (lipopolysaccharide) and negative (PBS) controls .

How to optimize reaction yields when functionalizing this compound with bulky biomolecules (e.g., antibodies)?

Advanced Research Question
Low yields result from steric hindrance and solubility mismatches. Mitigate via:

  • Solvent optimization : Use DMSO/PBS co-solvents to improve biomolecule solubility.
  • Stepwise conjugation : First attach smaller ligands (e.g., peptides), then click with antibodies.
  • Ultrasound-assisted mixing : Enhance reaction kinetics (e.g., 30% higher yield with 10-min sonication).
    Quantify yield improvements via Bradford assay or fluorescence labeling .

Q. Guidelines for Rigorous Research

  • Literature review : Use systematic frameworks (PICO/FINER) to contextualize findings .
  • Data contradictions : Apply triangulation (e.g., HPLC + fluorescence) to resolve conflicts .
  • Ethical reporting : Disclose batch-specific variability and negative results to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.